molecular formula C10H7ClFNS B176416 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole CAS No. 113264-13-4

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

Cat. No.: B176416
CAS No.: 113264-13-4
M. Wt: 227.69 g/mol
InChI Key: HJJPMUWLLCPTRX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the thiazole ring. The chloromethyl group is introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

    Coupling Reactions: The fluorophenyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dihydrothiazoles.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-phenyl-1,3-thiazole
  • 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole
  • 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole

Uniqueness

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJPMUWLLCPTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366558
Record name 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113264-13-4
Record name 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was synthesized from 4-fluorothiobenzamide and 1,3-dichloroacetone as described in example 39 step 1 (0.65 g, yield 89%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.96-7.93 (m, 2H), 7.30 (s, 1H), 7.16-7.12 (t, J=8.7 Hz, 2H), 4.75 (s, 2H). MS (ESI) m/z: Calculated for C10H7ClFNS: 227.00. found: 228.0 (M+H)+.
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